12-Hydroxyoctadec-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Hydroxyoctadec-2-enoic acid, also known as ricinoleic acid, is a hydroxy fatty acid. It is an unsaturated omega-9 fatty acid and a major component of the seed oil obtained from the castor plant (Ricinus communis). This compound is also found in the sclerotium of ergot (Claviceps purpurea) and has various industrial and medicinal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of Ricinoleic Acid: One method involves the dehydration of ricinoleic acid using imidazole salts.
NaH-Promoted Reaction: Another method is the NaH-promoted reaction of ricinoleic acid methyl ester with methyl iodide (MeI) catalyzed by lipase P.
Macrocyclization: Macrocyclization of racemic 12-hydroxyoctadec-9Z-enoic acid.
Hypervalent Iodine Reaction: Reaction with hypervalent iodine (III).
Industrial Production Methods:
Saponification or Fractional Distillation: Ricinoleic acid is manufactured for industrial purposes by saponification or fractional distillation of hydrolyzed castor oil.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ricinoleic acid can undergo oxidation reactions.
Reduction: It can also be reduced under specific conditions.
Substitution: Substitution reactions are common, especially in the presence of specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are often employed.
Major Products:
Oxidation: Produces various oxidized derivatives.
Reduction: Yields reduced forms of the compound.
Substitution: Results in substituted fatty acid derivatives.
Scientific Research Applications
Chemistry:
Polymer Synthesis: Used to prepare biodegradable polyanhydrides and polyesters for drug delivery systems.
Biology:
Biocompatibility Studies: Comprehensive studies have demonstrated the biocompatibility and biodegradability of its derivatives.
Medicine:
Drug Delivery: Polyanhydrides of ricinoleic acid are used as agents to deliver drugs to specific targets.
Industry:
Personal Care Products: The zinc salt of ricinoleic acid is used in personal care products such as deodorants.
Mechanism of Action
Ricinoleic acid exerts its effects through various molecular targets and pathways:
Cannabinoid Receptors: It interacts with cannabinoid receptor 1 and cannabinoid receptor 2 in humans.
Transient Receptor Potential Channels: It also affects transient receptor potential cation channel subfamily V member 1.
Comparison with Similar Compounds
Lesquerolic Acid: Similar to ricinoleic acid but with an additional -CH2-CH2- group inserted between the carboxyl group and the double bond.
Polyglycerol Polyricinoleate: A polymer of glycerol with ricinoleic acid side chains, used as an emulsifier in chocolate.
Ricinelaidic Acid: The trans isomer of ricinoleic acid.
Ricinolein: The triglyceride of ricinoleic acid.
Sodium Ricinoleate: The sodium salt of ricinoleic acid.
Undecylenic Acid: A product of pyrolysis of ricinoleic acid.
Uniqueness:
Hydroxy Group: The presence of a hydroxy group at the 12th position makes it unique among fatty acids.
Industrial Versatility: Its wide range of applications in various industries, from personal care to pharmaceuticals, highlights its versatility.
Properties
CAS No. |
131907-46-5 |
---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
12-hydroxyoctadec-2-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h13,16-17,19H,2-12,14-15H2,1H3,(H,20,21) |
InChI Key |
YQXHKIKYTYUEJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCCCCC=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.